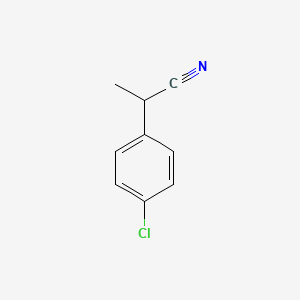

2-(4-Chlorophenyl)propanenitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZHRKQXPROIGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10944446 | |

| Record name | 2-(4-Chlorophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2184-88-5 | |

| Record name | 4-Chloro-α-methylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2184-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)propiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002184885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenyl)propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(4-Chlorophenyl)propanenitrile from 4-chlorophenylacetonitrile

An In-depth Technical Guide to the Synthesis of 2-(4-Chlorophenyl)propanenitrile

Abstract: This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in the development of various chemical entities. The core of this document focuses on the C-alkylation of 4-chlorophenylacetonitrile via phase-transfer catalysis, a robust and scalable method. We will explore the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, discuss critical safety considerations, and outline methods for purification and characterization. This guide is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development, offering both theoretical insights and practical, actionable methodologies.

Introduction and Strategic Importance

This compound and its derivatives are key structural motifs in medicinal chemistry and materials science.[1][2] The introduction of a methyl group at the alpha position to the nitrile significantly alters the molecule's steric and electronic properties, making it a crucial precursor for more complex molecular architectures. The parent compound, 4-chlorophenylacetonitrile, serves as a common starting material in the synthesis of pharmaceuticals and pesticides.[3] The targeted methylation reaction discussed herein represents a fundamental yet critical transformation in synthetic organic chemistry.

This guide focuses on a phase-transfer catalysis (PTC) approach. This method is often preferred in industrial and research settings over traditional methods that require strongly basic and anhydrous conditions (e.g., using sodium amide or metal hydrides) due to its operational simplicity, milder reaction conditions, enhanced safety profile, and amenability to scale-up.

The Chemistry: α-Alkylation of a Phenylacetonitrile

The core of this synthesis lies in the deprotonation of the α-carbon (the carbon atom adjacent to the nitrile group) of 4-chlorophenylacetonitrile. The protons on this carbon are acidic (pKa ≈ 22 in DMSO) because the resulting carbanion is stabilized by the electron-withdrawing effect of the nitrile group through resonance.

The reaction proceeds via the following mechanistic steps:

-

Deprotonation: In a biphasic system (organic solvent and concentrated aqueous base), a phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroxide ion (OH⁻) from the aqueous phase to the organic phase. The hydroxide ion is a strong enough base to deprotonate the 4-chlorophenylacetonitrile, generating the corresponding carbanion.

-

Nucleophilic Attack (Sₙ2): The newly formed carbanion is a potent nucleophile. It readily attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide), displacing the iodide leaving group in a classic Sₙ2 reaction. This forms the desired C-C bond and yields the final product, this compound.

The use of a phase-transfer catalyst is critical for shuttling the base into the organic phase where the substrate resides, thereby enabling the reaction to proceed at a practical rate.[4]

Detailed Experimental Protocol

This protocol describes the methylation of 4-chlorophenylacetonitrile using methyl iodide as the alkylating agent and tetrabutylammonium bromide as a phase-transfer catalyst.

Materials and Equipment

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |

| 4-Chlorophenylacetonitrile | C₈H₆ClN | 151.59[5] | 15.16 g | 1.0 | Starting material |

| Methyl Iodide | CH₃I | 141.94 | 21.29 g (9.34 mL) | 1.5 | Alkylating agent, toxic |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 12.00 g | 3.0 | Base |

| Tetrabutylammonium Bromide | C₁₆H₃₆BrN | 322.37 | 1.61 g | 0.05 | Phase-Transfer Catalyst |

| Toluene | C₇H₈ | 92.14 | 100 mL | - | Solvent |

| Deionized Water | H₂O | 18.02 | 30 mL + for workup | - | For NaOH solution |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~200 mL | - | Extraction solvent |

| Hydrochloric Acid (1 M) | HCl | 36.46 | ~50 mL | - | For washing |

| Saturated NaCl Solution (Brine) | NaCl | 58.44 | ~50 mL | - | For washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Drying agent |

Equipment:

-

250 mL three-neck round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

--- SAFETY FIRST ---

-

This procedure must be performed in a well-ventilated chemical fume hood.

-

4-Chlorophenylacetonitrile is toxic if ingested or absorbed through the skin.[3][5]

-

Methyl iodide is highly toxic, a suspected carcinogen, and volatile.[6]

-

Concentrated sodium hydroxide is highly corrosive.

-

Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (nitrile gloves may not be sufficient for prolonged exposure to toluene or methyl iodide; consider double-gloving or using thicker gloves).

-

Preparation: In a small beaker, carefully dissolve 12.0 g of sodium hydroxide in 30 mL of deionized water. The dissolution is highly exothermic; cool the beaker in an ice bath as needed.

-

Reaction Setup: To a 250 mL three-neck flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 15.16 g of 4-chlorophenylacetonitrile, 1.61 g of tetrabutylammonium bromide (TBAB), and 100 mL of toluene.

-

Base Addition: Begin stirring the mixture and add the prepared aqueous NaOH solution to the flask.

-

Alkylation: Add 21.29 g (9.34 mL) of methyl iodide to the dropping funnel. Add the methyl iodide dropwise to the stirring reaction mixture over 20-30 minutes. An exotherm may be observed.

-

Reaction: After the addition is complete, heat the mixture to 50-60°C using a heating mantle. Maintain this temperature and continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by sampling the organic layer.

-

Workup - Quenching: Once the reaction is complete (disappearance of starting material), turn off the heat and allow the mixture to cool to room temperature. Carefully add 100 mL of deionized water to the flask to quench the reaction.

-

Workup - Extraction: Transfer the entire mixture to a separatory funnel. Separate the organic (top) layer from the aqueous (bottom) layer. Extract the aqueous layer once with 50 mL of diethyl ether. Combine this ether extract with the original organic layer.

-

Workup - Washing: Wash the combined organic layers sequentially with 50 mL of 1 M HCl, 50 mL of deionized water, and finally with 50 mL of saturated brine.[4][7]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and remove the solvents under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil should be purified by vacuum distillation to yield this compound as a clear liquid.[4] The expected boiling point is around 110-115°C at low pressure (~1 mmHg).

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a doublet for the methyl protons (-CH₃), a quartet for the methine proton (-CH), and multiplets in the aromatic region for the protons on the chlorophenyl ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the number of unique carbon environments, including the nitrile carbon, methine carbon, methyl carbon, and the carbons of the aromatic ring.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): A characteristic sharp peak for the nitrile (C≡N) stretch should be observable around 2240 cm⁻¹.

-

GC-MS (Gas Chromatography-Mass Spectrometry): Can be used to determine purity and confirm the molecular weight of the product (C₉H₈ClN, MW = 165.62 g/mol ).[1][8]

Safety and Hazard Management

The chemicals used in this synthesis present significant hazards. A thorough risk assessment must be conducted before beginning any work.

-

4-Chlorophenylacetonitrile (CAS 140-53-4): Acute toxicity (Oral, Category 2/3).[3][5] Causes skin and serious eye irritation.[9][10] Avoid inhalation and skin contact.

-

Methyl Iodide (CAS 74-88-4): Fatal if inhaled, toxic in contact with skin and if swallowed.[6] Suspected of causing cancer. Use only in a certified chemical fume hood with appropriate respiratory protection if necessary.

-

Sodium Hydroxide (CAS 1310-73-2): Causes severe skin burns and eye damage. Handle with extreme care.

-

Toluene (CAS 108-88-3): Flammable liquid and vapor. Harmful if inhaled. Suspected of damaging fertility or the unborn child.

Waste Disposal: All chemical waste, including aqueous washes and solvent residues, must be collected in properly labeled hazardous waste containers and disposed of according to institutional and local regulations. Do not pour any chemical waste down the drain.

Conclusion

The synthesis of this compound from 4-chlorophenylacetonitrile via phase-transfer catalyzed methylation is an efficient and reliable method. By understanding the underlying chemical principles and adhering strictly to the detailed experimental and safety protocols outlined in this guide, researchers can successfully prepare this important chemical intermediate. Proper characterization is essential to ensure the purity and identity of the final product for its use in subsequent research and development activities.

References

-

Synthesis of (A) 2-(4-chlorophenyl)pentanenitrile. PrepChem.com. [Link]

-

α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Organic Syntheses, 1955, 35, 30. [Link]

-

4-Chlorophenylacetonitrile. Wikipedia. [Link]

- Alkylation of acetonitriles.

-

Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]

-

(R)-2-(4-Chlorophenyl)propanenitrile. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link]

-

Organic Synthesis. New Drug Approvals. [Link]

-

Make 2-(p-chlorophenyl)-3-oxopentanenitrile. NurdRage on YouTube. (Illustrates a related base-mediated nitrile alkylation). [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 2-(4-Chlorophenyl)butanenitrile | 39066-10-9 | Benchchem [benchchem.com]

- 3. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]

- 4. prepchem.com [prepchem.com]

- 5. (4-氯苯基)乙腈 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. (R)-2-(4-Chlorophenyl)propanenitrile | C9H8ClN | CID 11788489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

Spectroscopic Blueprint of 2-(4-Chlorophenyl)propanenitrile: A Technical Guide for Drug Development Professionals

Abstract

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. 2-(4-Chlorophenyl)propanenitrile, a molecule of interest due to its potential applications in medicinal chemistry, demands a robust and unambiguous characterization to ensure purity, stability, and to inform downstream processes. This in-depth technical guide provides a comprehensive spectroscopic blueprint of this compound, offering field-proven insights and predictive data for its identification and characterization via Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to confidently identify and characterize this compound.

Introduction: The Imperative of Spectroscopic Characterization

The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is paved with rigorous analytical checkpoints. Among these, spectroscopic characterization stands as a critical gateway, providing an intimate look into the molecular architecture of a compound. For a molecule like this compound, which possesses a chiral center and a reactive nitrile group, a thorough understanding of its spectroscopic signature is not merely an academic exercise but a prerequisite for any meaningful progression in a drug development pipeline.

This guide eschews a rigid, templated approach in favor of a narrative that mirrors the logical flow of a senior scientist's analytical thought process. We will delve into the "why" behind the "how," grounding our predictions and protocols in the fundamental principles of spectroscopy and supporting them with authoritative references. The objective is to provide a self-validating framework for the spectroscopic analysis of this compound, empowering the reader to interpret spectral data with confidence and precision.

Infrared (IR) Spectroscopy: Unveiling the Functional Group Landscape

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. The resulting spectrum provides a unique "fingerprint" of the functional groups present. For this compound, the IR spectrum is dominated by the characteristic vibrations of the nitrile, the aromatic ring, and the aliphatic chain.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A robust and straightforward method for obtaining the IR spectrum of a solid or liquid sample is through Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy.

-

Sample Preparation: A small amount of this compound is placed directly onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor.

Predicted IR Absorption Data

The following table summarizes the predicted key IR absorption bands for this compound, with interpretations grounded in established spectroscopic principles.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration | Rationale & Authoritative Grounding |

| ~3050 | Medium | Aromatic C-H Stretch | The sp² C-H bonds of the benzene ring typically absorb above 3000 cm⁻¹.[1] |

| ~2950 | Medium | Aliphatic C-H Stretch | The sp³ C-H bonds of the propanenitrile backbone absorb in this region.[1] |

| ~2245 | Strong, Sharp | C≡N Stretch | The nitrile group exhibits a characteristic strong and sharp absorption in this region. Conjugation with the phenyl ring can slightly lower the frequency.[2][3] |

| ~1600, ~1490 | Medium-Strong | Aromatic C=C Stretch | The stretching of the carbon-carbon double bonds within the benzene ring gives rise to these characteristic absorptions. |

| ~830 | Strong | C-H Out-of-Plane Bend | For a 1,4-disubstituted (para) benzene ring, a strong absorption in this region is expected. |

| ~750 | Strong | C-Cl Stretch | The carbon-chlorine bond stretch typically appears in this region of the fingerprint part of the spectrum. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the connectivity and chemical environment of atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum, typically with proton decoupling to simplify the spectrum to a series of single peaks for each unique carbon atom.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Authoritative Grounding |

| ~7.4 | Doublet | 2H | Aromatic (H ortho to Cl) | The aromatic protons will be split into two doublets due to the para-substitution pattern. Protons ortho and meta to the chlorine atom are in different chemical environments.[4][5] |

| ~7.3 | Doublet | 2H | Aromatic (H meta to Cl) | These protons are slightly more shielded than those ortho to the electron-withdrawing chlorine atom.[4][5] |

| ~3.9 | Quartet | 1H | CH-CN | The methine proton is deshielded by the adjacent nitrile group and the phenyl ring. It will be split into a quartet by the three protons of the methyl group. Protons adjacent to a nitrile group typically resonate in the 2-3 ppm region, but the additional phenyl group will cause a downfield shift.[6] |

| ~1.6 | Doublet | 3H | CH₃ | The methyl protons are in a typical aliphatic region and are split into a doublet by the single methine proton. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is predicted to show the following signals:

| Chemical Shift (δ, ppm) | Assignment | Rationale & Authoritative Grounding |

| ~135 | Aromatic (C-Cl) | The carbon atom bonded to chlorine is deshielded. |

| ~134 | Aromatic (C-CH) | The ipso-carbon attached to the propanenitrile group. |

| ~129 | Aromatic (CH meta to Cl) | Aromatic CH carbons typically resonate in this region. |

| ~128 | Aromatic (CH ortho to Cl) | Slightly shifted due to the proximity of the chlorine atom. |

| ~118 | C≡N | The nitrile carbon atom has a characteristic chemical shift in this range.[6][7] |

| ~30 | CH-CN | The methine carbon is in the aliphatic region but deshielded by the nitrile and phenyl groups. |

| ~20 | CH₃ | The methyl carbon is in a typical upfield aliphatic region. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-MS

Electron Ionization is a common technique for the analysis of small, volatile molecules.

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation and purification.

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation.

-

Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to show the following key ions:

| m/z | Ion | Interpretation |

| 165/167 | [M]⁺˙ | Molecular Ion: The presence of chlorine results in a characteristic M+2 peak with an intensity of approximately one-third that of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope. |

| 125 | [M - C₃H₄]⁺˙ | Loss of Propene: A possible fragmentation pathway. |

| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl Cation: Cleavage of the bond between the aromatic ring and the propanenitrile side chain. |

| 91 | [C₇H₇]⁺ | Tropylium Ion: A common and stable fragment in the mass spectra of alkylbenzenes, formed through rearrangement and loss of the chloro and nitrile groups.[8] |

Conclusion: An Integrated Approach to Structural Verification

The spectroscopic characterization of this compound is a multi-faceted endeavor, with each technique providing a unique and complementary piece of the structural puzzle. IR spectroscopy confirms the presence of key functional groups, NMR spectroscopy elucidates the precise carbon-hydrogen framework, and mass spectrometry provides the molecular weight and insights into fragmentation pathways.

By integrating the predicted data from these three powerful analytical techniques, researchers and drug development professionals can establish a robust and reliable spectroscopic blueprint for this compound. This guide, grounded in fundamental principles and supported by authoritative references, is intended to serve as a valuable resource for the confident and accurate characterization of this important molecule, thereby facilitating its journey through the drug development pipeline.

References

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

University of Calgary. Ch20: Spectroscopy Analysis : Nitriles. [Link]

-

YouTube. chemical shift of functional groups in 13C NMR spectroscopy. [Link]

-

JoVE. Video: IR Frequency Region: Alkyne and Nitrile Stretching. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]

-

CORE. Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Chlorophenol(106-48-9) 1H NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Physical and chemical properties of 2-(4-Chlorophenyl)propanenitrile

An In-depth Technical Guide to 2-(4-Chlorophenyl)propanenitrile

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and handling of this compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical data with practical insights to support laboratory applications. The guide covers compound identification, detailed physicochemical characteristics, spectroscopic analysis, synthetic pathways, and essential safety protocols, grounding all information in authoritative references.

Compound Identification and Structure

This compound is a nitrile derivative characterized by a chlorophenyl group attached to a propanenitrile backbone. This structure makes it a valuable intermediate in organic synthesis, particularly for creating more complex molecules with pharmaceutical applications.

-

IUPAC Name: this compound[1]

-

CAS Number: 2184-88-5[2]

-

Synonyms: α-Methyl-4-chlorobenzeneacetonitrile

The core structure consists of a chiral center at the carbon atom alpha to both the nitrile group and the phenyl ring. Therefore, it can exist as two enantiomers, (R)-2-(4-Chlorophenyl)propanenitrile and (S)-2-(4-Chlorophenyl)propanenitrile, or as a racemic mixture.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its handling, reactivity, and application in experimental design. The data below has been compiled from various chemical databases.

| Property | Value | Source |

| Molecular Weight | 165.62 g/mol | [1][2] |

| Boiling Point | 260.3 °C | [2] |

| Melting Point | 123 °C | [2] |

| XLogP3 | 2.8 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

Expert Insight: The reported melting point of 123 °C appears unusually high for a molecule of this size and structure when compared to its parent compound, 4-chlorophenylacetonitrile (m.p. 25-28 °C)[3][4]. Researchers should exercise caution and verify this property experimentally, as it may be indicative of a specific crystalline form or a different, related compound. The boiling point is consistent with expectations for an aromatic nitrile of this molecular weight.

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the α-alkylation of a precursor, 4-chlorophenylacetonitrile. This method is a cornerstone of C-C bond formation in organic chemistry.

General Synthesis Protocol: α-Alkylation

The most direct route involves the deprotonation of 4-chlorophenylacetonitrile at the benzylic position, followed by nucleophilic attack on a methylating agent. The acidity of the α-proton is significantly increased by the electron-withdrawing effect of the adjacent nitrile group, facilitating deprotonation by a suitable base.

Caption: General workflow for the synthesis of this compound.

Causality in Experimental Choices:

-

Base Selection: A strong, non-nucleophilic base like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) is crucial. These bases are strong enough to deprotonate the α-carbon without competing in a nucleophilic attack on the methylating agent.

-

Solvent Choice: Anhydrous aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are required. They effectively solvate the cation of the base but do not interfere with the reaction by protonating the carbanion intermediate.

-

Purification: Due to the potential for side reactions (e.g., over-alkylation), purification by silica gel column chromatography or vacuum distillation is essential to isolate the desired product with high purity.

Key Reactivity

The chemical reactivity of this compound is dominated by the nitrile group and the acidic α-hydrogen.

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield either 2-(4-chlorophenyl)propanoic acid or 2-(4-chlorophenyl)propanamide, respectively. This transformation is a common step in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).

-

Reduction: The nitrile can be reduced to a primary amine, 2-(4-chlorophenyl)propan-1-amine, using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄).

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of the synthesized compound.

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Two doublets in the ~7.2-7.5 ppm range, characteristic of a 1,4-disubstituted benzene ring. - Methine Proton (α-H): A quartet around ~3.8-4.2 ppm, split by the methyl protons. - Methyl Protons (CH₃): A doublet around ~1.6-1.8 ppm, split by the methine proton. |

| ¹³C NMR | - Nitrile Carbon (C≡N): A signal in the highly deshielded region of ~118-125 ppm. - Aromatic Carbons: Four signals between ~125-140 ppm. - Methine Carbon (α-C): A signal around ~30-35 ppm. - Methyl Carbon (CH₃): A signal in the shielded region of ~20-25 ppm. |

| IR Spectroscopy | - C≡N Stretch: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹. The presence of this peak is a strong indicator of the nitrile functional group. - C-Cl Stretch: An absorption in the fingerprint region, typically around 1015-1090 cm⁻¹. - Aromatic C-H Stretch: Signals above 3000 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 165, with a characteristic M+2 isotope peak at m/z = 167 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope. |

Self-Validating Protocol: The combination of these techniques provides a self-validating system. For instance, the molecular weight confirmed by mass spectrometry must match the structure proposed by NMR. The presence of the nitrile group indicated by IR spectroscopy must correspond to the ¹³C NMR signal in the 118-125 ppm range.

Safety, Handling, and Toxicity

This compound and its precursors are hazardous materials that require careful handling in a controlled laboratory environment.

-

Hazard Statements (GHS):

-

Precautionary Statements (GHS):

Laboratory Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors or dust.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Body Protection: Wear a standard laboratory coat.

-

-

Spill & Waste Management:

-

In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

-

Dispose of all waste materials in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[5]

-

Applications in Research and Drug Development

As a chiral building block, this compound is a key intermediate in the synthesis of various biologically active molecules. Its structure is a precursor to several important pharmacophores. For example, similar nitrile-containing intermediates are used in the synthesis of antihistamines and other pharmaceuticals.[6] The ability to hydrolyze the nitrile to a carboxylic acid or reduce it to an amine provides synthetic versatility, allowing for its incorporation into a wide range of target molecules.

References

-

PubChem. (2R)-2-(4-Chlorophenyl)propanenitrile. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of (A) 2-(4-chlorophenyl)pentanenitrile. [Link]

-

PubChem. 2-((4-Chlorophenyl)methyl)propanedinitrile. National Center for Biotechnology Information. [Link]

-

Wikipedia. 4-Chlorophenylacetonitrile. [Link]

-

Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. [Link]

-

Stenutz. (4-chlorophenyl)acetonitrile. [Link]

- Google Patents. WO2016116555A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.

Sources

- 1. (R)-2-(4-Chlorophenyl)propanenitrile | C9H8ClN | CID 11788489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]

- 4. (4-chlorophenyl)acetonitrile [stenutz.eu]

- 5. echemi.com [echemi.com]

- 6. WO2016116555A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile - Google Patents [patents.google.com]

The Synthesis of 2-(4-Chlorophenyl)propanenitrile: A Mechanistic and Methodological Guide

Abstract

This technical guide provides a comprehensive examination of the reaction mechanism for the formation of 2-(4-chlorophenyl)propanenitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The primary focus is on the α-alkylation of 4-chlorophenylacetonitrile, with a detailed exploration of the reaction mechanism, the critical role of phase-transfer catalysis, and a robust, field-proven experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important C-C bond formation reaction.

Introduction: Significance of this compound

This compound is a valuable building block in organic synthesis. Its structure, featuring a chiral center alpha to a nitrile and an aromatic ring, makes it a precursor to a range of biologically active molecules. The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones, opening a plethora of synthetic possibilities.[1][2] The 4-chlorophenyl moiety is a common feature in many pharmaceutical agents, contributing to their metabolic stability and binding affinity. A thorough understanding of the efficient and selective synthesis of this compound is therefore of paramount importance for the development of novel chemical entities.

The most direct and industrially viable route to this compound is the α-alkylation of the readily available starting material, 4-chlorophenylacetonitrile.[3] This guide will dissect the mechanism of this transformation, with a particular emphasis on the widely employed and highly efficient phase-transfer catalysis (PTC) methodology.

The Reaction Mechanism: α-Alkylation of 4-Chlorophenylacetonitrile

The formation of this compound from 4-chlorophenylacetonitrile is a classic example of a nucleophilic substitution reaction, specifically, the alkylation of a carbanion. The reaction proceeds in two key steps: deprotonation of the α-carbon and subsequent nucleophilic attack on a methylating agent.

Carbanion Formation: The Role of the Base

The hydrogen atoms on the carbon adjacent to the nitrile group (the α-carbon) of 4-chlorophenylacetonitrile are acidic. This increased acidity is due to the electron-withdrawing nature of both the nitrile group (-CN) and the phenyl ring, which stabilize the resulting conjugate base (a carbanion) through resonance.[4] A strong base is required to deprotonate the α-carbon to a significant extent, thereby generating the nucleophilic carbanion.

In a biphasic system, such as an aqueous solution of a strong base like sodium hydroxide (NaOH) and an organic solvent containing the 4-chlorophenylacetonitrile, the deprotonation occurs at the interface of the two phases.

Phase-Transfer Catalysis: Bridging the Phases

For the reaction to proceed efficiently, the generated carbanion, which is typically soluble in the organic phase, must react with the alkylating agent. However, inorganic bases like NaOH are soluble in the aqueous phase. This phase incompatibility can lead to slow reaction rates. Phase-transfer catalysis (PTC) is a powerful technique used to overcome this challenge.[5][6]

A phase-transfer catalyst, typically a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroxide ion (OH⁻) from the aqueous phase to the organic phase.[7][8] The lipophilic quaternary ammonium cation pairs with the hydroxide anion, forming an ion pair that is soluble in the organic solvent. This "naked" hydroxide ion is a much stronger base in the organic phase and efficiently deprotonates the 4-chlorophenylacetonitrile.

The newly formed carbanion then exists as an ion pair with the quaternary ammonium cation in the organic phase, poised for the subsequent alkylation step.

Nucleophilic Attack: The SN2 Reaction

The resonance-stabilized carbanion is a potent nucleophile. It readily attacks the electrophilic carbon of a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), in a bimolecular nucleophilic substitution (SN2) reaction. The carbanion displaces the leaving group (e.g., iodide, I⁻), forming the new carbon-carbon bond and yielding the desired product, this compound.

The overall mechanistic cycle, facilitated by phase-transfer catalysis, is depicted below:

Figure 1: Reaction mechanism for the phase-transfer catalyzed methylation of 4-chlorophenylacetonitrile.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from a well-established procedure for the α-alkylation of arylacetonitriles and has been optimized for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g/mL) |

| 4-Chlorophenylacetonitrile | 151.59 | 1.0 | 151.6 g |

| Methyl Iodide | 141.94 | 1.2 | 170.3 g (74.7 mL) |

| Sodium Hydroxide (50% w/w solution) | 40.00 | 2.5 | 200 g (131.6 mL) |

| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.05 | 16.1 g |

| Toluene | - | - | 500 mL |

| Diethyl Ether | - | - | For extraction |

| 10% Hydrochloric Acid | - | - | For washing |

| Saturated Sodium Bicarbonate Solution | - | - | For washing |

| Brine | - | - | For washing |

| Anhydrous Magnesium Sulfate | - | - | For drying |

Step-by-Step Procedure

-

Reaction Setup: In a 2 L four-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a thermometer, charge 4-chlorophenylacetonitrile (151.6 g, 1.0 mol), tetrabutylammonium bromide (16.1 g, 0.05 mol), and toluene (500 mL).

-

Addition of Base: Begin stirring the mixture and add the 50% (w/w) sodium hydroxide solution (200 g, 2.5 mol) dropwise from the dropping funnel over a period of 30-45 minutes. An exothermic reaction will occur; maintain the internal temperature between 25-30 °C using a water bath for cooling.

-

Addition of Methylating Agent: After the base addition is complete, add methyl iodide (170.3 g, 1.2 mol) dropwise from the dropping funnel over 30 minutes, while maintaining the temperature below 35 °C.

-

Reaction Monitoring: After the addition of methyl iodide, heat the reaction mixture to 45-50 °C and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding 500 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2 x 200 mL).

-

Washing: Combine the organic layers and wash successively with 10% hydrochloric acid (200 mL), saturated sodium bicarbonate solution (200 mL), and brine (200 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Causality Behind Experimental Choices

-

Excess Base and Methylating Agent: A molar excess of both the base and the methylating agent is used to drive the reaction to completion and to account for any potential side reactions or degradation.

-

Phase-Transfer Catalyst: The use of TBAB is crucial for achieving a reasonable reaction rate in the biphasic system.[6]

-

Temperature Control: The initial additions are performed at a controlled temperature to manage the exothermicity of the reaction. Subsequent heating provides the necessary activation energy for the SN2 reaction.

-

Aqueous Work-up: The acidic and basic washes are essential to remove unreacted base, the phase-transfer catalyst, and other water-soluble impurities.

Potential Side Reactions and Mitigation

The primary potential side reaction in the α-alkylation of arylacetonitriles is dialkylation . The product, this compound, still possesses an acidic proton on the α-carbon and can be deprotonated and subsequently alkylated again to form 2-(4-chlorophenyl)-2-methylpropanenitrile.

Mitigation Strategies:

-

Stoichiometry Control: Careful control of the stoichiometry of the methylating agent can minimize dialkylation. Using only a slight excess helps to favor mono-alkylation.

-

Slow Addition: The dropwise addition of the methylating agent ensures that its concentration in the reaction mixture remains low, reducing the likelihood of the product reacting further.

-

Alternative Methylating Agents: In some cases, less reactive methylating agents like dimethyl carbonate can offer higher selectivity for mono-methylation.[7]

Conclusion

The α-alkylation of 4-chlorophenylacetonitrile via phase-transfer catalysis is a robust and scalable method for the synthesis of this compound. A thorough understanding of the underlying reaction mechanism, including the roles of the base and the phase-transfer catalyst, is critical for optimizing reaction conditions and minimizing side products. The detailed protocol provided in this guide serves as a reliable starting point for researchers in the fields of organic synthesis and drug development. By adhering to the principles of careful stoichiometric control and reaction monitoring, high yields of the desired product can be consistently achieved.

References

-

PrepChem. Synthesis of (A) 2-(4-chlorophenyl)pentanenitrile. [Link]

-

ResearchGate. General reaction pathways of base‐catalyzed methylation of acidic... [Link]

-

Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. [Link]

-

SciSpace. Selective mono-methylation of arylacetonitriles and methyl arylacetates by dimethyl carbonate. [Link]

-

Semantic Scholar. Kinetics and modeling of liquid–liquid phase transfer catalysed synthesis of p-chlorophenyl acetonitrile: role of co-catalyst in intensification of rates and selectivity. [Link]

-

Wikipedia. 4-Chlorophenylacetonitrile. [Link]

-

Macmillan Group, Princeton University. Phase-Transfer Catalysis (PTC). [Link]

-

CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]

-

Pearson. Alkylation of the following compound with methyl iodide under two... [Link]

-

Industrial Phase-Transfer Catalysis. [Link]

-

SIUE. CARBANIONS Carbanions are units that contain a negative charge on a carbon atom. [Link]

-

PubMed. Evaluating acid and base catalysts in the methylation of milk and rumen fatty acids with special emphasis on conjugated dienes and total trans fatty acids. [Link]

-

National Institutes of Health. Methyl Ketones as Alkyl Halide Surrogates: A Deacylative Halogenation Approach for Strategic Functional Group Conversions. [Link]

-

National Institutes of Health. Methylations with methanol via bioinspired catalytic C–O bond cleavage. [Link]

-

ResearchGate. The transformations involving methanol in the acid- and base-catalyzed gas-phase methylation of phenol. [Link]

- Google Patents.

Sources

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. siue.edu [siue.edu]

- 3. researchgate.net [researchgate.net]

- 4. biomedres.us [biomedres.us]

- 5. crdeepjournal.org [crdeepjournal.org]

- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

Discovery and history of halogenated phenylethanol derivatives

An In-Depth Technical Guide to the Discovery and History of Halogenated Phenylethanol Derivatives

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of halogenated phenylethanol derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the foundational science of adrenergic pharmacology, the strategic role of halogenation in drug design, and the detailed synthetic pathways that brought these critical therapeutic agents from the laboratory to clinical practice.

The Genesis: From Adrenaline to Adrenergic Receptors

The journey of phenylethanol derivatives begins with the body's own catecholamines. In the early 20th century, the isolation and synthesis of adrenaline (epinephrine) marked a new era in pharmacology.[1][2] Initially used with limited success for asthma, its widespread systemic effects highlighted the need for more targeted therapies.[1]

A pivotal breakthrough came in 1948 when Raymond P. Ahlquist proposed the existence of two distinct types of adrenergic receptors, α and β, based on the varied responses of organs to sympathomimetic amines.[3][4] This classification laid the conceptual groundwork for modern drug development. The subsequent discovery of isoprenaline in 1940, the first non-selective β-agonist, offered a more effective treatment for asthma but was hampered by significant cardiovascular side effects due to its action on all β-receptors.[2][5][6][7][8]

The final piece of the puzzle fell into place in 1967 when researchers further subdivided β-receptors into β1 (predominantly in the heart) and β2 (predominantly in the bronchial and vascular smooth muscle).[4][5][7] This discovery ignited a focused quest for β2-selective agonists that could provide potent bronchodilation without the cardiac side effects, a quest where the strategic halogenation of the phenylethanolamine scaffold would prove instrumental.

The Rise of β2-Selectivity and the Role of Halogenation

The development of Salbutamol (Albuterol) in the mid-1960s was a landmark achievement, demonstrating that modifying the phenylethanolamine structure could yield compounds with remarkable β2-selectivity.[5][8][9] This success paved the way for further structural modifications, including the introduction of halogen atoms.

Halogenation is a powerful tool in medicinal chemistry for several reasons:

-

Increased Potency: Halogens can enhance binding affinity to the target receptor.

-

Metabolic Stability: Replacing a metabolically vulnerable hydrogen atom with a halogen can block enzymatic degradation, thereby prolonging the drug's duration of action.

-

Modulated Lipophilicity: Halogens can alter the compound's solubility and ability to cross biological membranes.

-

Conformational Control: The size and electronegativity of halogens can influence the molecule's shape, favoring a conformation that is optimal for receptor binding.

These principles were expertly applied in the development of several key halogenated phenylethanol derivatives.

Key Halogenated Phenylethanol Derivatives: A Historical Overview

Clenbuterol: The Dichloro-Derivative

First patented in 1967 and entering medical use in 1977, Clenbuterol is a potent, long-acting β2-agonist characterized by the presence of two chlorine atoms on the phenyl ring.[10]

-

Initial Indication: It was developed as a bronchodilator for treating breathing disorders like asthma in humans.[10][11][12] It is still prescribed for this purpose in many parts of Europe.[11]

-

Veterinary and Off-Label Use: The Food and Drug Administration (FDA) has not approved Clenbuterol for human use in the United States; however, a liquid form is approved for treating airway obstruction in horses.[13] Its significant anabolic and lipolytic effects, observed in livestock studies where it increases lean muscle mass at the expense of fat tissue, led to its widespread and illicit use by bodybuilders and athletes for performance enhancement and weight loss.[10][11][12][13] This has resulted in regulatory bans in meat production and sports.[10]

Ritodrine: A Tocolytic Agent

Ritodrine represents another significant application of the phenylethanolamine scaffold, though it is not halogenated itself, its history is intertwined with the broader development of selective β2-agonists during the same era. It was specifically developed as a tocolytic agent to halt premature labor.[14]

-

Mechanism of Action: As a β2-adrenergic receptor agonist, Ritodrine acts on the abundant β2-receptors in the smooth muscle of the uterus.[15][16] Its binding initiates a signaling cascade that leads to uterine relaxation, thereby suppressing premature contractions.[15][16]

-

Clinical Use and Approval: First approved for medical use in the United States in 1984, Ritodrine provided a valuable tool for managing preterm labor, allowing for crucial fetal development.[14][15][17] Although it has since been withdrawn from the US market, its development underscores the therapeutic versatility of this class of compounds.[14]

Synthetic Strategies and Methodologies

The synthesis of phenylethanolamine derivatives, including their halogenated analogues, typically involves a sequence of core chemical transformations such as Friedel-Crafts acylation, halogenation, nucleophilic substitution, and reduction.[18] The synthesis of Salbutamol, a closely related and historically significant compound, provides an excellent and well-documented template for these methodologies.

Comparative Synthesis Routes for Salbutamol

| Starting Material | Key Steps | Advantages | Challenges |

| 4-Hydroxyacetophenone | Hydroxymethylation, Bromination, Amination, Reduction | Historically significant, versatile starting material. | Often requires hazardous reducing agents like lithium aluminum hydride.[19] |

| p-Hydroxybenzaldehyde | Chloromethylation, Hydrolysis, Protection, Epoxidation, Aminolysis, Deprotection | Can achieve high purity and good overall yield (up to 45%).[19] | Multi-step process involving protection/deprotection. |

| Methyl Salicylate | Friedel-Crafts Acylation, Nucleophilic Substitution, Reduction, Debenzylation | Utilizes different foundational reactions.[19][20] | Involves multiple reduction and deprotection steps.[20] |

Detailed Experimental Protocol: Synthesis of a Salbutamol Intermediate from 4-Hydroxyacetophenone

This protocol, adapted from established methods, outlines the initial steps toward Salbutamol, demonstrating the core chemistry involved in modifying the phenylethanol scaffold.[19]

Step 1: Chloromethylation and Hydroxylation

-

Reaction Setup: To a suitable reaction vessel, add 4-hydroxyacetophenone, 37% formaldehyde solution, and concentrated hydrochloric acid.

-

Heating: Heat the mixture at 50°C for 5 hours.

-

Hydroxylation: Following the reaction period, introduce a mixture of calcium carbonate (CaCO₃) in tetrahydrofuran (THF) and water to facilitate the hydroxylation step.

-

Isolation: The desired product, 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one, is obtained with a reported yield of 75%.[19]

Step 2: Bromination of the Benzylic Alcohol

-

Reaction Type: The bromination is typically achieved via an Appel reaction.

-

Reagents: This involves reacting the product from Step 1 with triphenylphosphine and a bromine source such as carbon tetrabromide or N-bromosuccinimide.

-

Yield: This step has a reported yield of 92%.[19]

Step 3: Amination and Final Reduction

-

Amination: The brominated intermediate is reacted with N-benzyl-tert-butylamine to introduce the characteristic side chain.

-

Reduction of Carbonyl Group: The resulting amino ketone is then reduced to the final alcohol. A common method employs sodium borohydride in ethanol at a controlled temperature of 15-20°C.[19]

Mechanistic Insights and Visualizations

The therapeutic effects of halogenated phenylethanol derivatives are mediated through the β2-adrenergic receptor signaling pathway.

β2-Adrenergic Receptor Signaling Pathway

Upon binding of an agonist like Clenbuterol or Ritodrine, the β2-receptor undergoes a conformational change, activating a stimulatory G-protein (Gs). This initiates a cascade: the Gs α-subunit activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to a decrease in intracellular calcium and ultimately causing smooth muscle relaxation.

Caption: β2-Adrenergic receptor signaling cascade.

General Synthetic Workflow

The synthesis of these derivatives follows a logical progression from simple starting materials to the complex final product, as illustrated below.

Caption: Generalized synthetic workflow for phenylethanol derivatives.

Conclusion

The history of halogenated phenylethanol derivatives is a compelling narrative of rational drug design. From the foundational understanding of adrenergic receptors to the targeted synthesis of β2-selective agonists, this class of compounds exemplifies how precise chemical modifications can transform a general biological signal into a specific therapeutic effect. The strategic use of halogenation has been pivotal in creating potent, metabolically stable, and effective drugs like Clenbuterol, which have had a profound impact on both human and veterinary medicine. The synthetic pathways developed for these molecules, honed over decades, remain a cornerstone of pharmaceutical chemistry, providing a robust framework for the creation of future therapeutic agents.

References

-

Albuterol Synthesis Mechanism. (2020, July 30). Organic Chemistry - YouTube. Retrieved from [Link]

-

Asymmetric synthesis of R-salbutamol. (n.d.). University of Bristol. Retrieved from [Link]

-

The Complete History of Clenbuterol. (n.d.). clenbuterol.com. Retrieved from [Link]

- Preparation method of salbutamol hydrochloride suitable for industrial production. (n.d.). Google Patents.

-

SALBUTAMOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, March 17). PharmaCompass. Retrieved from [Link]

-

Bercher, H., & Grisk, A. (1976). [Structure-activity Relationships of Halogenated Phenylethanolamine and Phenoxypropanolamine]. Acta Biologica et Medica Germanica, 35(1), 79–85. Retrieved from [Link]

-

Nichols, D. E., et al. (n.d.). Para-halogenated phenethylamines: similar serotonergic effects in rats by different mechanisms. PubMed. Retrieved from [Link]

-

β-Adrenoceptor agonists and asthma - 100 Years of development. (2005, August 6). ResearchGate. Retrieved from [Link]

-

Beta2-Agonists. (2023, November 7). StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

Persson, C. G., & Erjefält, I. (2005). Beta-adrenoceptor agonists and asthma--100 years of development. PubMed. Retrieved from [Link]

-

Clenbuterol. (n.d.). Wikipedia. Retrieved from [Link]

-

Mosnaim, A. D., et al. (2015). Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. PubMed. Retrieved from [Link]

- Preparation method of halogenated phenethylamine compound. (n.d.). Google Patents.

-

Cazzola, M., et al. (2012). Beta-Adrenergic Agonists. MDPI. Retrieved from [Link]

-

Mosnaim, A. D., et al. (2016). β-Phenylethylamine and Various Monomethylated and Para-Halogenated Analogs. Acute Toxicity Studies in Mice. PubMed. Retrieved from [Link]

-

Goud, A., et al. (2023, May 27). Clenbuterol Abuse in Bodybuilding and Athletics: Unsupervised Use, Psychological Motivations, and Health Consequences. Cureus. Retrieved from [Link]

-

Derksen, F. J. (1994). Anecdotes and clinical trials: the story of clenbuterol. PubMed. Retrieved from [Link]

-

Nocentini, A., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. Retrieved from [Link]

-

Phenylethanolamine. (n.d.). Wikipedia. Retrieved from [Link]

- Synthetic method of deuterium-labeled phenylethanolamine beta receptor stimulants. (n.d.). Google Patents.

-

Ritodrine. (n.d.). Wikipedia. Retrieved from [Link]

-

Frishman, W. H. (2007, May 15). A Historical Perspective on the Development of β‐Adrenergic Blockers. The Journal of Clinical Hypertension. Retrieved from [Link]

-

Clenbuterol: Side Effects, Uses, for Weight Loss, and More. (n.d.). Healthline. Retrieved from [Link]

-

What is Ritodrine Hydrochloride used for?. (2024, June 14). Patsnap Synapse. Retrieved from [Link]

-

Katz, M., et al. (1990). The national impact of ritodrine hydrochloride for inhibition of preterm labor. PubMed. Retrieved from [Link]

-

Johnson, M. (2002). β2-agonists. Asthma and COPD. Retrieved from [Link]

- Preparation method of ritodrine hydrochloride. (n.d.). Google Patents.

-

Discovery and development of beta2 agonists. (n.d.). Wikipedia. Retrieved from [Link]

-

What is the mechanism of Ritodrine Hydrochloride?. (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

Johnson, M. (2001). The evolution of beta2-agonists. PubMed. Retrieved from [Link]

-

Nagren, K., et al. (1995). Selective synthesis of racemic 1-11C-labelled norepinephrine, octopamine, norphenylephrine and phenylethanolamine using [11C]nitromethane. PubMed. Retrieved from [Link]

-

Tattersfield, A. E. (2006). Current issues with beta2-adrenoceptor agonists: historical background. PubMed. Retrieved from [Link]

-

Rabiant, J. (2008). [Halogens: discoveries of pharmacists]. Annales Pharmaceutiques Françaises, 66(1), 45–49. Retrieved from [Link]

-

Peters, B., et al. (2024). Discovery of N-X anomeric amides as electrophilic halogenation reagents. Nature Chemistry, 16(9), 1539–1545. Retrieved from [Link]

Sources

- 1. Discovery and development of beta2 agonists - Wikipedia [en.wikipedia.org]

- 2. Current issues with beta2-adrenoceptor agonists: historical background - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Historical Perspective on the Development of β‐Adrenergic Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Beta-adrenoceptor agonists and asthma--100 years of development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. synthesis [ch.ic.ac.uk]

- 10. Clenbuterol - Wikipedia [en.wikipedia.org]

- 11. clenbuterol-steroids.com [clenbuterol-steroids.com]

- 12. Clenbuterol Abuse in Bodybuilding and Athletics: Unsupervised Use, Psychological Motivations, and Health Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clenbuterol: Side Effects, Uses, for Weight Loss, and More [healthline.com]

- 14. Ritodrine - Wikipedia [en.wikipedia.org]

- 15. What is Ritodrine Hydrochloride used for? [synapse.patsnap.com]

- 16. What is the mechanism of Ritodrine Hydrochloride? [synapse.patsnap.com]

- 17. The national impact of ritodrine hydrochloride for inhibition of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CN104292061A - Synthetic method of deuterium-labeled phenylethanolamine beta receptor stimulants - Google Patents [patents.google.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. youtube.com [youtube.com]

IUPAC name and CAS number for 2-(4-Chlorophenyl)propanenitrile

An In-Depth Technical Guide to 2-(4-Chlorophenyl)propanenitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into its chemical identity, synthesis, analytical characterization, applications, and safety protocols, grounding all information in authoritative scientific principles and methodologies.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic nitrile. The presence of a chiral center at the alpha-carbon (the carbon adjacent to the nitrile group) means it can exist as a racemic mixture or as individual enantiomers, (R)- and (S)-2-(4-chlorophenyl)propanenitrile.

Table 1: Core Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 2184-88-5 | [2] |

| Molecular Formula | C₉H₈ClN | [1][2] |

| Molecular Weight | 165.62 g/mol | [1][2] |

| Melting Point | 123 °C | [2] |

| Boiling Point | 260.3 °C | [2] |

| SMILES | CC(C#N)C1=CC=C(C=C1)Cl | [2] |

Synthesis Methodology: α-Alkylation of 4-Chlorophenylacetonitrile

A prevalent and efficient method for synthesizing this compound is through the α-alkylation of 4-chlorophenylacetonitrile. This reaction leverages the acidity of the α-proton, which is enhanced by the electron-withdrawing nature of the adjacent nitrile group.

Causality of Experimental Design

The core of this synthesis is the generation of a carbanion intermediate from the starting material, 4-chlorophenylacetonitrile. A strong base is required to deprotonate the α-carbon. However, using a strong base like sodium hydroxide in a biphasic system (aqueous and organic) presents a challenge, as the base and the organic substrate are immiscible. This is overcome by employing a Phase-Transfer Catalyst (PTC) , such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide). The PTC facilitates the transport of the hydroxide ion from the aqueous phase into the organic phase, enabling the deprotonation to occur efficiently at the interface or within the organic layer. The resulting nucleophilic carbanion then readily attacks an electrophilic methylating agent (e.g., methyl iodide) in a classic Sₙ2 reaction to yield the final product.

Experimental Workflow Diagram

Caption: Workflow for the phase-transfer catalyzed synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established methods for α-alkylation of arylacetonitriles.[3][4]

-

Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add 4-chlorophenylacetonitrile (1.0 eq.), a methylating agent such as methyl iodide (1.2 eq.), and a phase-transfer catalyst like tetrabutylammonium bromide (0.05 eq.).

-

Base Addition: While stirring vigorously, slowly add a 50% (w/w) aqueous solution of sodium hydroxide (2.5 eq.) dropwise. The reaction is exothermic; maintain the temperature between 30-40 °C using a water bath.

-

Reaction Monitoring: After the addition is complete, heat the mixture to 50 °C and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup - Quenching and Extraction: Cool the reaction mixture to room temperature and quench by adding a significant volume of water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether or dichloromethane) twice.

-

Workup - Washing: Combine the organic layers and wash sequentially with water and a dilute solution of hydrochloric acid (e.g., 5% HCl) to neutralize any remaining base. Follow with a final wash with brine.

-

Isolation and Purification: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by vacuum distillation or column chromatography to yield pure this compound.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized compound, a combination of standard analytical techniques is essential.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides confirmation of the proton environment. Expected signals would include a doublet for the methyl protons, a quartet for the alpha-proton, and a multiplet pattern in the aromatic region (typically two doublets) characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR: Confirms the carbon framework, with distinct signals for the nitrile carbon (highly deshielded), the aromatic carbons (including the carbon bearing the chlorine atom), and the aliphatic carbons (methyl and alpha-carbon).

-

-

Mass Spectrometry (MS): Used to verify the molecular weight. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight (165.62 g/mol ), along with a characteristic isotopic pattern (M+2 peak at approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.

-

High-Performance Liquid Chromatography (HPLC): A critical tool for assessing purity. A reversed-phase HPLC method can separate the product from residual starting materials and by-products. For enantiomeric separation, a chiral HPLC column is required to resolve the (R) and (S) enantiomers.[5]

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups. A strong, sharp absorption band around 2240-2260 cm⁻¹ is characteristic of the C≡N (nitrile) stretch.

Applications in Research and Drug Development

The nitrile group is a versatile and increasingly important pharmacophore in modern medicinal chemistry.[6] It is metabolically robust and can serve multiple roles in a drug molecule.

The Role of the Nitrile Pharmacophore

-

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group can act as a potent hydrogen bond acceptor, interacting with key amino acid residues (like serine or arginine) in a biological target's active site.[6][7]

-

Dipolar Interactions: The strong dipole moment of the nitrile moiety allows it to engage in favorable polar interactions within a protein binding pocket.

-

Bioisostere: The nitrile group is often used as a bioisostere for other functional groups such as a carbonyl group, a hydroxyl group, or even a halogen atom, helping to fine-tune a molecule's steric and electronic properties for optimal target engagement.[7]

-

Metabolic Stability: In most pharmaceutical contexts, the nitrile group is resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[6]

This compound as a Building Block

Compounds like this compound are valuable intermediates in the synthesis of more complex molecules. The nitrile group can be chemically transformed into other functional groups, such as:

-

Amines: Reduction of the nitrile yields a primary amine, a common functional group in pharmaceuticals.

-

Carboxylic Acids: Hydrolysis of the nitrile (under acidic or basic conditions) produces a carboxylic acid, another crucial moiety for drug design.

This chemical versatility makes it a useful starting point for creating libraries of compounds for screening in drug discovery programs, particularly in areas like oncology and cardiovascular disease where nitrile-containing drugs have shown significant promise.[7] For instance, it serves as a precursor for key intermediates in the synthesis of drugs like Fexofenadine.[8]

Safety, Handling, and Disposal

Proper handling of this compound is crucial due to its potential hazards.

Table 2: GHS Hazard and Precautionary Information

| Category | Code(s) | Description | Source(s) |

| Hazard Statements | H302H317H318 | Harmful if swallowed.May cause an allergic skin reaction.Causes serious eye damage. | [2] |

| Precautionary Statements | P261P280P301+P312P302+P352P305+P351+P338 | Avoid breathing dust/fume/gas/mist/vapors/spray.Wear protective gloves/eye protection/face protection.IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.IF ON SKIN: Wash with plenty of soap and water.IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][9] |

-

Engineering Controls: Work in a well-ventilated laboratory fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.

-

-

Disposal: Dispose of waste materials in accordance with local, regional, and national environmental regulations. It should be treated as hazardous chemical waste.

References

-

Synthesis of (A) 2-(4-chlorophenyl)pentanenitrile. PrepChem.com. [Link]

-

(R)-2-(4-Chlorophenyl)propanenitrile | C9H8ClN | CID 11788489. PubChem, National Center for Biotechnology Information. [Link]

-

2-((4-Chlorophenyl)methyl)propanedinitrile | C10H7ClN2 | CID 18082. PubChem, National Center for Biotechnology Information. [Link]

-

α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Organic Syntheses. [Link]

- Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.

-

Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Center for Biotechnology Information. [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. National Center for Biotechnology Information. [Link]

Sources

- 1. (R)-2-(4-Chlorophenyl)propanenitrile | C9H8ClN | CID 11788489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. prepchem.com [prepchem.com]

- 4. 2-(4-Chlorophenyl)butanenitrile | 39066-10-9 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2016116555A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile - Google Patents [patents.google.com]

- 9. airgas.com [airgas.com]

Molecular formula and weight of 2-(4-Chlorophenyl)propanenitrile

An In-Depth Technical Guide to 2-(4-Chlorophenyl)propanenitrile: Properties, Synthesis, and Analysis

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The document details its fundamental molecular and physical properties, outlines a common synthetic route, and discusses relevant analytical methodologies for its characterization. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, offering both foundational knowledge and practical insights into the handling and application of this compound.

Core Molecular and Physical Properties

This compound is a nitrile compound characterized by a chlorophenyl group attached to a propanenitrile backbone. Understanding its fundamental properties is crucial for its application in further chemical synthesis and analysis.

Molecular Identity

The identity of a chemical compound is fundamentally defined by its molecular formula and weight, which are essential for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

The molecular structure consists of a benzene ring substituted with a chlorine atom at the para-position (position 4). A propanenitrile group is attached to this ring at position 1, with the cyano group situated on the second carbon of the propane chain.

Physicochemical Data Summary

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for determining appropriate solvents for reactions and purifications, as well as for predicting the compound's behavior under various experimental conditions.

| Property | Value | Source |

| CAS Number | 2184-88-5 | [1] |

| Melting Point | 123 °C | [1] |

| Boiling Point | 260.3 °C | [1] |

| SMILES | CC(C#N)C1=CC=C(C=C1)Cl | [1] |